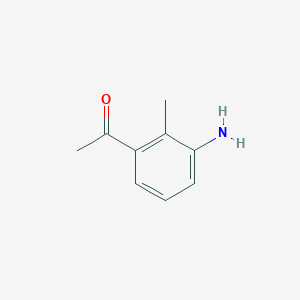
1-(3-Amino-2-methylphenyl)ethanone
Vue d'ensemble
Description
“1-(3-Amino-2-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It belongs to the class of chemicals known as aromatic ketones, featuring a ketone functional group located on an aromatic ring .
Synthesis Analysis
A paper titled “Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one” discusses a process where transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened . The best enzyme for this bioconversion was found to be ATA-025, and dimethylsulfoxide (10% V/V) was the best co-solvent .
Molecular Structure Analysis
The molecular structure of “1-(3-Amino-2-methylphenyl)ethanone” can be represented by the SMILES string O=C(C)C1=CC(N)=C(C)C=C1 . This indicates that the compound has a ketone functional group attached to an aromatic ring, with an amino group and a methyl group on the ring .
Physical And Chemical Properties Analysis
“1-(3-Amino-2-methylphenyl)ethanone” has a molecular weight of 149.190 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 271.6±20.0 °C at 760 mmHg, and a flash point of 118.1±21.8 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
1-(3-Amino-2-methylphenyl)ethanone serves as a precursor in the synthesis of a range of novel compounds with potential biological activities. For instance, it has been used in the synthesis of Schiff base ligands, which upon complexation with metal ions like Cu(II), Fe(II), and Pd(II), exhibit significant DNA binding properties and potential as drug candidates (Baris Kurt et al., 2020). Additionally, its derivatization has led to the development of 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes through one-pot synthesis approaches, demonstrating its versatility in organic synthesis (D. A. Androsov et al., 2010).
Molecular Docking and Biological Activity Studies
1-(3-Amino-2-methylphenyl)ethanone derivatives have been evaluated for their binding efficacy and biological activities. For instance, molecular docking studies have been conducted to assess the anti-microbial properties of certain derivatives, providing insights into their potential therapeutic applications (Medicharla SRI SATYA et al., 2022). These studies underline the compound's relevance in the development of new antimicrobial agents.
Development of Fluorescent Probes
Research has also delved into the development of fluorescent probes based on 1-(3-Amino-2-methylphenyl)ethanone derivatives for biological applications. For example, a study has described the creation of a BODIPY-based probe that exhibits high selectivity and sensitivity to H2S, potentially applicable in biological systems for studying the effects of H2S (T. Fang et al., 2019).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines synthesized from 1-(3-Amino-2-methylphenyl)ethanone showed promising antioxidant, antifungal, and antibacterial activities, highlighting the compound's potential in the development of new therapeutic agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Photoremovable Protecting Groups
1-(3-Amino-2-methylphenyl)ethanone has been utilized in the design of photoremovable protecting groups for carboxylic acids, demonstrating its utility in synthetic chemistry for the selective protection and deprotection of functional groups (Walters N. Atemnkeng et al., 2003).
Propriétés
IUPAC Name |
1-(3-amino-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGZUSXNHIQMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591482 | |
| Record name | 1-(3-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-methylphenyl)ethanone | |
CAS RN |
209795-96-0 | |
| Record name | 1-(3-Amino-2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40591482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



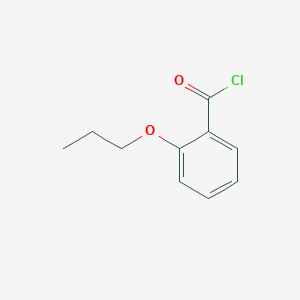

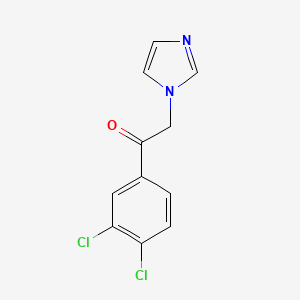

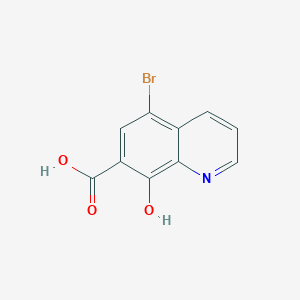
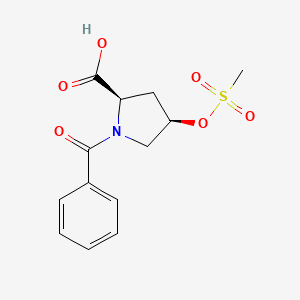
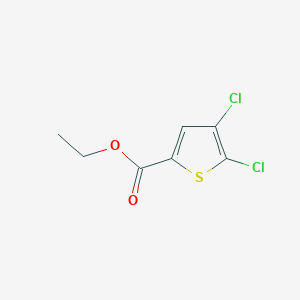
![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)

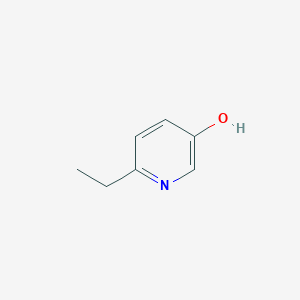
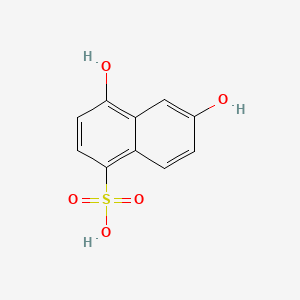

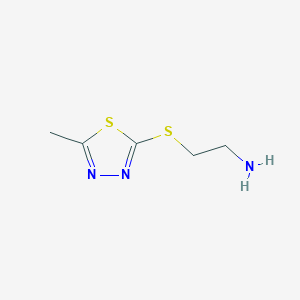
![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)